molecular formula C19H16Cl2N2O3S B2984938 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 301176-50-1

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2984938
CAS No.: 301176-50-1
M. Wt: 423.31
InChI Key: MDECGUAJMOLVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorobenzyl group, a thiazole ring, and a methoxyphenoxy acetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of agrochemicals and biocides for crop protection.

Comparison with Similar Compounds

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-25-15-7-2-3-8-16(15)26-11-17(24)23-19-22-10-13(27-19)9-12-5-4-6-14(20)18(12)21/h2-8,10H,9,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDECGUAJMOLVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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